5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-26-14-4-3-13(11-15(14)27-2)16(17-18(25)24-19(30-17)21-12-22-24)23-7-5-20(6-8-23)28-9-10-29-20/h3-4,11-12,16,25H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZKIDFLMRPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC5(CC4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , with the CAS number 868219-63-0 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol . The structure features a thiazolo-triazole core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 868219-63-0 |
| Molecular Formula | C20H24N4O5S |
| Molecular Weight | 432.5 g/mol |
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The thiazolo-triazole moiety is particularly noted for its ability to inhibit certain enzymes involved in cellular signaling pathways.
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.
- Receptor Modulation : The compound may act as a ligand for sigma receptors, which are implicated in various neurological processes and could influence pain perception and mood regulation.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. For example, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine levels. It has been observed to significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at a prominent university tested the efficacy of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting a moderate level of antibacterial activity .
- Cancer Research : In a recent publication, the compound was tested on several cancer cell lines with results showing a dose-dependent decrease in cell viability at concentrations above 10 µM . This study supports its potential as an anticancer agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to control groups, indicating significant anti-inflammatory properties .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression. This is evidenced by the downregulation of key proteins involved in cell survival and proliferation.
-
Case Studies :
- In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved caspase-3 and PARP .
- Another investigation demonstrated its efficacy against colorectal cancer cells, where it inhibited tumor growth in xenograft models .
Anti-inflammatory Properties
The compound also exhibits promising anti-inflammatory effects:
- Mechanism : It has been found to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating chronic inflammatory diseases.
- Case Studies :
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound has shown antimicrobial activity:
- Spectrum of Activity : It has been tested against a range of pathogens including bacteria and fungi. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
- Case Studies :
Comprehensive Data Table
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell cycle progression | Significant reduction in viability of cancer cells |
| Anti-inflammatory | Modulates cytokine expression | Reduced edema and inflammatory markers |
| Antimicrobial | Inhibits growth of bacteria and fungi | Effective against Staphylococcus aureus and E. coli |
Comparison with Similar Compounds
Structural Analog Overview
The compound shares its core thiazolo[3,2-b][1,2,4]triazol-6-ol structure with several analogs, differing in substituents on the phenyl ring and thiazolo-triazolol system. Key analogs include:
*Estimated formula based on structural similarity; †Calculated from analogs.
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 3,4-dimethoxy group in the target compound may enhance interactions with hydrophobic enzyme pockets compared to chloro (electron-withdrawing) or methyl (electron-donating) substituents in analogs .
- Ethyl vs. methyl groups on the thiazolo ring influence steric bulk; ethyl analogs (e.g., ) may exhibit reduced solubility but improved membrane permeability.
Spirocyclic System :
- The 1,4-dioxa-8-azaspiro[4.5]decane moiety is conserved across analogs, suggesting its role in stabilizing the molecule’s conformation. This feature is absent in simpler triazole-thiadiazole hybrids (e.g., those in ), which show lower metabolic stability.
Biological Activity Trends :
- Chloro-substituted analogs (e.g., ) are hypothesized to target fungal enzymes like 14-α-demethylase (CYP51) due to halogen bonding, as seen in molecular docking studies .
- Methoxy-substituted derivatives (target compound) might exhibit broader-spectrum activity, as methoxy groups are associated with enhanced antimicrobial potency in triazole-thiadiazole systems .
Research Findings and Data
Molecular Docking Insights
- Methoxy groups in the target compound are predicted to improve binding to CYP51’s heme cofactor via π-π stacking, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
